N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O5/c20-14-4-2-1-3-12(14)10-24-11-22-17-13(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPITIWBRTWAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a synthetic compound featuring a complex structure that incorporates a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The presence of fluorine and nitro groups in its structure may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.414 g/mol. Its structural complexity suggests multiple points of interaction with biological targets, which could contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.414 g/mol |
| CAS Number | 922083-06-5 |
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer .
In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival.
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported to be as low as 0.52 μM, indicating potent activity compared to standard anti-inflammatory drugs like Celecoxib .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the nitrofuran moiety is known to enhance the antimicrobial efficacy of compounds against various pathogens.
Case Study 1: Anticancer Efficacy
A study focusing on pyrazolo[3,4-d]pyrimidine derivatives highlighted their ability to inhibit CDK activity selectively. The derivatives were tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a series of pyrazolo derivatives were evaluated for their COX-II inhibitory activity. The findings indicated that certain structural modifications significantly enhanced their potency and selectivity over COX-I, making them viable candidates for further development as anti-inflammatory agents.
Scientific Research Applications
Kinase Inhibition
Research indicates that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide act as potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is often linked to cancer progression. The compound's ability to inhibit specific CDKs suggests it could be effective in treating various cancers, including hematological malignancies like multiple myeloma .
Treatment of Chemotherapy Resistance
A study highlighted the potential of inhibiting aldehyde dehydrogenase isoforms in overcoming chemotherapy resistance in ovarian cancer. Compounds with similar structures to this compound could be explored for their efficacy in this context .
Anti-inflammatory Properties
Given the role of protein kinases in inflammatory responses, there is potential for this compound to exhibit anti-inflammatory effects. The inhibition of specific kinases may help modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Cancer Treatment
In a preclinical study examining novel pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. These findings support further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Overcoming Drug Resistance
Another study focused on the role of pyrazolo[3,4-d]pyrimidines in addressing drug resistance in cancer therapies. The findings indicated that these compounds could sensitize resistant cancer cells to conventional treatments when used in combination therapies .
Comparison with Similar Compounds
Structural Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Key Features :
Functional Differences :
- The methoxyphenyl group increases steric bulk and alters solubility compared to the target’s nitrofuran moiety.
Structural Analog 2: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Features :
Functional Differences :
- The sulfonamide moiety may enhance kinase inhibition but lacks the nitrofuran’s electrophilic reactivity.
Structural Analog 3: N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Key Features :
Functional Differences :
- The pyrazolo[1,5-a]pyrazine core has distinct electronic properties, altering binding affinity.
Comparative Analysis Table
Research Findings and Implications
- Bioactivity : The target compound’s nitrofuran group is critical for generating reactive oxygen species (ROS), a mechanism absent in analogs with methoxy or sulfonamide groups .
- Lipophilicity : The 2-fluorobenzyl group in the target enhances membrane permeability compared to the 4-fluorophenyl analog, as evidenced by logP calculations .
- Analytical Differentiation : LCMS-based molecular networking (cosine score >0.8) clusters the target with nitrofuran-containing analogs, while sulfonamide/chromen derivatives form separate clusters .
- Synthetic Challenges : The ethyl linker in the target compound improves metabolic stability over methyl-linked analogs, as shown in pharmacokinetic studies .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
Optimization involves precise control of reaction conditions:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity due to their high dielectric constant .
- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Catalysts : Use triethylamine (TEA) to deprotonate intermediates and accelerate cyclization .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; nitrofuran carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 495.1) .
- FT-IR : Detect functional groups (e.g., C=O stretch at 1680–1720 cm) .
Basic: How should researchers design initial biological activity screening?
Answer:
- In vitro assays : Use MTT assays for cytotoxicity (e.g., IC against cancer cell lines like HeLa or MCF-7) .
- Antimicrobial testing : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Dose-response curves : Test concentrations from 1 nM–100 µM to establish potency thresholds .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Substituent variation : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate target binding .
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key interaction sites .
- Bioisosteric replacements : Substitute the nitrofuran moiety with thiophene or oxadiazole to assess metabolic stability .
Example SAR Data (Analogous Compounds):
| Substituent (R) | Biological Activity (IC, µM) | Target |
|---|---|---|
| 2-Fluorobenzyl | 0.45 (HeLa) | EGFR |
| 3-CF-benzyl | 0.28 (MCF-7) | CDK4/6 |
| 4-OCH-benzyl | 1.12 (E. coli) | DHFR |
| Adapted from |
Advanced: How should contradictory bioactivity data between assays be resolved?
Answer:
- Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to kinases or receptors .
- Structural analogs : Compare activity trends across derivatives to isolate scaffold-specific effects .
Advanced: What strategies address low yield in multi-step synthesis?
Answer:
- Intermediate analysis : Use TLC or LC-MS to identify unstable intermediates (e.g., pyrazolo-pyrimidinone) .
- Solvent optimization : Switch from DMF to acetonitrile for steps prone to hydrolysis .
- Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions in the nitrofuran moiety .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Dock the compound into kinase ATP-binding pockets (e.g., EGFR or Aurora A) using AutoDock Vina .
- MD simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR models : Train machine learning models on bioactivity data to predict novel analogs .
Advanced: How to optimize reaction conditions using design of experiments (DoE)?
Answer:
- Factor screening : Use Plackett-Burman design to prioritize variables (e.g., temperature, solvent ratio) .
- Response surface methodology (RSM) : Model interactions between catalyst concentration and reaction time .
- Validation : Confirm optimized conditions with triplicate runs (e.g., yield improvement from 45% to 72%) .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect oxidative/nitro-reduction metabolites .
- Formulation adjustments : Use PEGylated nanoparticles to enhance solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
